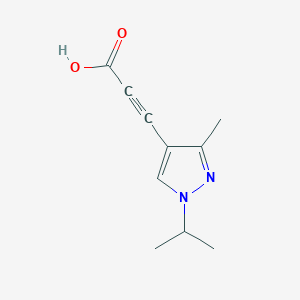
3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)propiolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)propiolic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)propiolic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the isopropyl and methyl groups: Alkylation reactions are used to introduce these groups onto the pyrazole ring.
Addition of the propiolic acid moiety: This step involves the coupling of the pyrazole derivative with propiolic acid under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxidized derivatives.
Reduction: Reduction reactions may convert the compound into its corresponding alcohols or amines.
Substitution: Various substitution reactions can occur, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrazole oxides, while reduction could produce pyrazole alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)propiolic acid would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-Isopropyl-1H-pyrazol-4-yl)propiolic acid: Lacks the methyl group on the pyrazole ring.
3-(1-Methyl-1H-pyrazol-4-yl)propiolic acid: Lacks the isopropyl group on the pyrazole ring.
3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)acetic acid: Has an acetic acid moiety instead of a propiolic acid moiety.
Uniqueness
The presence of both isopropyl and methyl groups on the pyrazole ring, along with the propiolic acid moiety, may confer unique chemical and biological properties to 3-(1-Isopropyl-3-methyl-1H-pyrazol-4-yl)propiolic acid, distinguishing it from similar compounds.
Properties
CAS No. |
1354706-36-7 |
|---|---|
Molecular Formula |
C10H12N2O2 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3-(3-methyl-1-propan-2-ylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H12N2O2/c1-7(2)12-6-9(8(3)11-12)4-5-10(13)14/h6-7H,1-3H3,(H,13,14) |
InChI Key |
XSWVKFGFZJVDLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C#CC(=O)O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-1-methoxy-2-nitro-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one](/img/structure/B11800026.png)
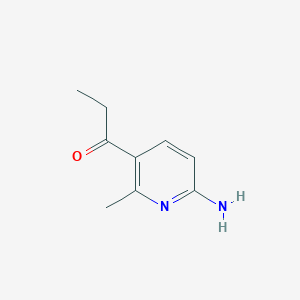

![1-(4-Butylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11800035.png)

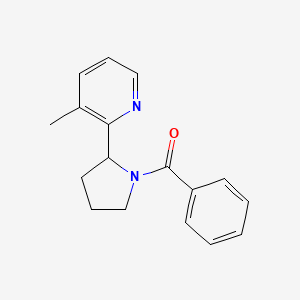

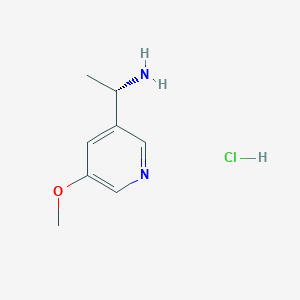

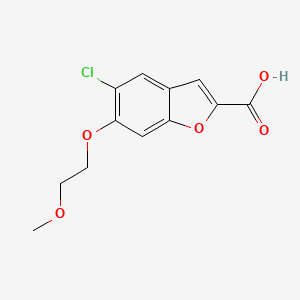
![2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11800071.png)
